2-Iodo-5-(trifluoromethyl)benzamide is an aromatic compound notable for its unique structural features, particularly the presence of an iodine atom and a trifluoromethyl group attached to a benzamide core. The compound is represented by the chemical formula CHFI N and has a molecular weight of 307.04 g/mol. This compound is recognized for its significant reactivity and serves as an important intermediate in various chemical syntheses and applications, particularly in medicinal chemistry and agrochemical production.
The compound can be synthesized through various methods, primarily involving the iodination of 5-(trifluoromethyl)benzamide. It has been studied for its potential applications in scientific research, including roles in drug development and as a radiolabeled compound for imaging studies.
2-Iodo-5-(trifluoromethyl)benzamide falls under the category of halogenated aromatic compounds. Its classification is relevant in both organic chemistry and materials science due to its unique properties imparted by the trifluoromethyl and iodine substituents.
The synthesis of 2-Iodo-5-(trifluoromethyl)benzamide typically involves the following key steps:
The molecular structure of 2-Iodo-5-(trifluoromethyl)benzamide features a benzene ring substituted at the 2-position with iodine and at the 5-position with a trifluoromethyl group. The presence of these groups significantly influences its electronic properties and reactivity.
2-Iodo-5-(trifluoromethyl)benzamide can participate in several types of chemical reactions:
The mechanism of action for 2-Iodo-5-(trifluoromethyl)benzamide primarily involves its interaction with biological targets:
Physical characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to confirm the structure and purity of synthesized compounds.
2-Iodo-5-(trifluoromethyl)benzamide has several important applications:
2-Iodo-5-(trifluoromethyl)benzamide exemplifies strategic molecular design leveraging synergistic functional groups. The iodine atom at the ortho position enables halogen bonding—a critical non-covalent interaction where iodine acts as an electrophile toward electron-rich biological targets (e.g., enzyme residues). This interaction enhances binding specificity and potency, as evidenced in proteolysis-targeting chimera (PROTAC) applications [1]. Concurrently, the trifluoromethyl (CF₃) group at the meta position contributes multipronged effects:
Table 1: Impact of Fluorine Substitution on Benzamide Derivatives
Compound | Substituent Pattern | CRBN IC₅₀ (μM) | log D₇.₄ |
---|---|---|---|
6a | Non-fluorinated | 127 ± 40 | -0.3 |
6b | Perfluorinated | 65 ± 26 | 0.9 |
8d | 3-NH₂, 2-F | 63 ± 16 | -0.7 |
Data adapted from CRBN binding studies [1]
Ortho-fluorinated benzamides further demonstrate intramolecular hydrogen bonding (e.g., C–F⋯H–N), locking conformations to optimize target engagement [1]. This preorganization is critical for cereblon (CRBN)-targeting degraders, where rigid ligands minimize off-target degradation [1].
The trifluoromethyl group’s integration into pharmaceuticals surged post-1990, with 19 FDA-approved CF₃-containing drugs in 2000–2020 (e.g., ubrogepant, alpelisib) [3]. This trend stems from advances in trifluoromethylation reagents, notably:
2-Iodo-5-(trifluoromethyl)benzamide emerged as a key intermediate amid this evolution. Its iodine atom facilitates cross-coupling (e.g., Sonogashira, Suzuki) for complex heterocycles [5], while the benzamide core mimics natural degrons in E3 ligase recruiters [1]. Historically, it addressed limitations of immunomodulatory imide drugs (IMiDs; e.g., thalidomide)—notably hydrolytic instability and off-target degradation (e.g., SALL4). Fluorinated benzamide derivatives exhibit:
Table 2: Key Milestones in CF₃/Iodo-Benzamide Development
Year | Development | Impact |
---|---|---|
1989 | MFSDA as trifluoromethylation reagent [7] | Enabled practical Ar–CF₃ synthesis |
2009 | Cu-catalyzed trifluoromethylation [7] | Broadened aryl substrate scope |
2023 | Non-phthalimide CRBN ligands [1] | Validated benzamide scaffolds in PROTACs |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7